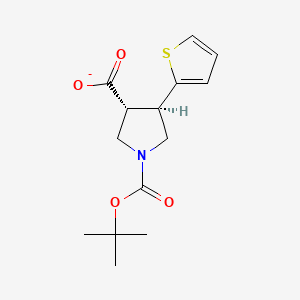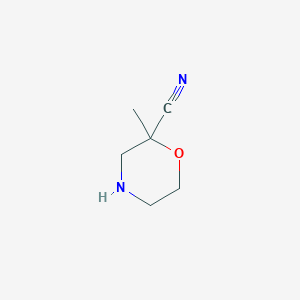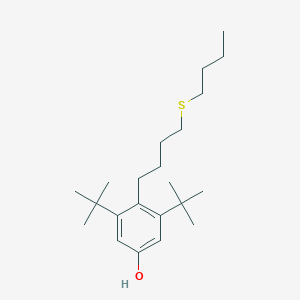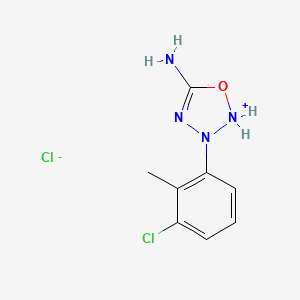![molecular formula C19H17FO3 B12340931 (2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one](/img/structure/B12340931.png)
(2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one is an organic compound that features a cyclopropyl group, a fluorophenyl group, and a hydroxyprop-2-en-1-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Formation of the hydroxyprop-2-en-1-one moiety: This can be synthesized through an aldol condensation reaction between an aldehyde and a ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation using H2 and a metal catalyst.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or carboxylic acid.
Reduction: Formation of an alcohol.
Substitution: Introduction of various functional groups onto the aromatic ring.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals or materials with unique properties.
作用机制
The mechanism of action of (2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
相似化合物的比较
Similar Compounds
(2Z)-3-cyclopropyl-1-{3-[(4-chlorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one: Similar structure but with a chlorine atom instead of fluorine.
(2Z)-3-cyclopropyl-1-{3-[(4-methylphenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one can significantly influence its chemical properties, such as electronegativity, reactivity, and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
属性
分子式 |
C19H17FO3 |
|---|---|
分子量 |
312.3 g/mol |
IUPAC 名称 |
(Z)-1-cyclopropyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one |
InChI |
InChI=1S/C19H17FO3/c20-16-8-4-13(5-9-16)12-23-17-3-1-2-15(10-17)19(22)11-18(21)14-6-7-14/h1-5,8-11,14,22H,6-7,12H2/b19-11- |
InChI 键 |
HZXNWABORVYKOE-ODLFYWEKSA-N |
手性 SMILES |
C1CC1C(=O)/C=C(/C2=CC(=CC=C2)OCC3=CC=C(C=C3)F)\O |
规范 SMILES |
C1CC1C(=O)C=C(C2=CC(=CC=C2)OCC3=CC=C(C=C3)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate](/img/structure/B12340865.png)
![(NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine](/img/structure/B12340866.png)


![2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12340874.png)




![3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate](/img/structure/B12340902.png)
![1-(4-chlorophenyl)-3-[(E)-1-[5-(cyanomethyl)thiophen-2-yl]ethylideneamino]urea](/img/structure/B12340904.png)
![3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate](/img/structure/B12340908.png)
